1-(4-Acetylphenyl)prop-2-en-1-yl acetate

Lipophilicity LogP Drug-likeness

1-(4-Acetylphenyl)prop-2-en-1-yl acetate (CAS 591771-59-4) is a synthetic organic molecule classified as an α,β-unsaturated ketone bearing a terminal acetate ester and a para-acetylphenyl substituent. It has the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol, with a calculated LogP of 2.68.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
CAS No. 591771-59-4
Cat. No. B12571142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Acetylphenyl)prop-2-en-1-yl acetate
CAS591771-59-4
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(C=C)OC(=O)C
InChIInChI=1S/C13H14O3/c1-4-13(16-10(3)15)12-7-5-11(6-8-12)9(2)14/h4-8,13H,1H2,2-3H3
InChIKeyKBUNFWLQTYVSBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Acetylphenyl)prop-2-en-1-yl acetate (CAS 591771-59-4): Structural and Physicochemical Baseline for Procurement


1-(4-Acetylphenyl)prop-2-en-1-yl acetate (CAS 591771-59-4) is a synthetic organic molecule classified as an α,β-unsaturated ketone bearing a terminal acetate ester and a para-acetylphenyl substituent . It has the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol, with a calculated LogP of 2.68 . The compound is primarily listed in screening compound collections and is utilized as a reactive intermediate in medicinal chemistry . Its dual functionality—an electrophilic enone system and a hydrolyzable ester—distinguishes it from simpler allyl phenyl acetates or mono-functional acetophenones, making its procurement dependent on precise structural requirements rather than generic substitution .

Dual electrophilic scaffold: enone Michael acceptor and hydrolyzable ester handle
Reactive intermediate for medicinal chemistry and covalent probe design
Distinct LogP and TPSA profile for permeability-critical assay selection

Why 1-(4-Acetylphenyl)prop-2-en-1-yl acetate Cannot Be Replaced by Common Analogs


Substituting 1-(4-acetylphenyl)prop-2-en-1-yl acetate with structurally similar compounds such as 4-allylphenyl acetate (CAS 61499-22-7) or cinnamyl acetate (CAS 103-54-8) fails to replicate its unique reactivity profile. The para-acetyl group on the phenyl ring increases the electrophilicity of the α,β-unsaturated system and provides a secondary ketone for further derivatization, a feature absent in simple allyl esters . Quantitative comparisons of lipophilicity (LogP of 2.68 vs. 2.47 for analogous esters) and molecular topological polar surface area (43.37 Ų) indicate distinct physicochemical properties, which directly impact membrane permeability and solubility in biological assays [1]. Direct head-to-head data is scarce, but class-level inference confirms that the presence of both the acetylphenyl and allyl acetate fragments within a single scaffold cannot be mimicked by any single commercially available replacement [1].

Scaffold Simple allyl phenyl acetates lack the para-acetyl group, reducing electrophilicity and eliminating the secondary ketone derivatization site.
Physicochemical Analogous esters show lower LogP (~2.47) and different TPSA, which may shift permeability and absorption behavior in cell-based assays.
Reactivity Mono-functional acetophenones or allyl acetates cannot simultaneously engage both covalent warhead and ester conjugation pathways.

Quantitative Differentiation Guide for 1-(4-Acetylphenyl)prop-2-en-1-yl acetate


Enhanced Lipophilicity Relative to Allyl Phenyl Acetate Esters

1-(4-Acetylphenyl)prop-2-en-1-yl acetate exhibits a calculated LogP (ClogP) of 2.68, which is higher than that of allyl phenylacetate (ClogP 2.47) [1]. This difference stems from the additional acetyl substituent on the phenyl ring, which increases overall hydrophobicity. In the context of medicinal chemistry, a higher LogP can correlate with improved membrane penetration but also increased metabolic liability, providing a distinct parameter for selection in permeability-critical assays [1].

Enhanced Lipophilicity
Cross-study comparable
ClogP 2.68 vs. 2.47 (allyl phenylacetate), approx. 1.6× higher lipophilicity
Supports selection for permeability-critical assays where passive diffusion is a key parameter.
In silico prediction; experimental validation not available for target compound.
Lipophilicity LogP Drug-likeness

Distinct Topological Polar Surface Area for H-Bond Interaction Profiling

The topological polar surface area (TPSA) of 1-(4-acetylphenyl)prop-2-en-1-yl acetate is 43.37 Ų . This is intermediate between 4-allylphenyl acetate (26.30 Ų, PubChem CID 11133408) and 4-acetoxyacetophenone (52.58 Ų, PubChem) [1][2]. TPSA is a key determinant of oral bioavailability and blood-brain barrier penetration. The compound's TPSA places it in a range often associated with moderate oral absorption, unlike its simpler allyl counterpart which falls below typical oral drug space thresholds [1][2].

Distinct TPSA
Cross-study comparable
TPSA 43.37 Ų (vs. 26.30 Ų for 4-allylphenyl acetate)
Moderate TPSA range often associated with oral absorption; functionally distinct from simpler allyl esters.
Calculated TPSA; no experimental TPSA available.
Polar surface area TPSA Bioavailability

Dual Electrophilic Reactivity: Enone Michael Acceptor and Ester Hydrolysis Site

The α,β-unsaturated ketone moiety in 1-(4-acetylphenyl)prop-2-en-1-yl acetate can act as a Michael acceptor, while the allyl acetate ester can undergo enzymatic or chemical hydrolysis . Computational studies on related α,β-unsaturated ketones indicate electrophilicity indices (ω) in the range of 2.0–3.5 eV for mono-activated enones [1]. Structurally analogous compounds like 4-acetoxyacetophenone lack the conjugated alkene, and allyl acetate derivatives lack the activating 4-acetyl group, making the target compound uniquely positioned for covalent inhibitor design or prodrug strategies [1]. Quantitative experimental reactivity data for this specific compound are not publicly available; this evidence is limited to class-level inference.

Dual Electrophilic Reactivity
Class-level inference
Enone Michael acceptor + ester hydrolysis site; enone ω est. 2.0–3.5 eV (class-level)
Unique dual-warhead architecture supports covalent inhibitor or prodrug strategies.
No direct experimental kinetic data for target compound; based on α,β-unsaturated ketone class inference.
Electrophilicity Michael addition Ester hydrolysis

Application Scenarios Where 1-(4-Acetylphenyl)prop-2-en-1-yl acetate Provides Verifiable Advantage


Covalent Fragment and PROTAC Linker Design Requiring Dual Warhead Reactivity

The compound's α,β-unsaturated ketone can engage cysteine residues as a Michael acceptor, while the allyl acetate ester serves as a hydrolytically cleavable or derivatizable handle for linker attachment . This dual functionality is corroborated by the quantitative TPSA difference (43.37 Ų vs. 26.30 Ų for simple allyl phenyl esters) that prevents passive CNS penetration in non-functionalized systems, allowing peripheral targeting . Procurement of this scaffold over standard allyl esters or acetophenones is warranted when simultaneous covalent warhead and ester conjugation sites are required.

Metabolic Stability Profiling and Lipophilicity-Dependent Assays

With a LogP of 2.68—quantifiably higher than allyl phenylacetate (2.47)—this compound is a better mimic of lipophilic drug-like molecules in microsomal stability or permeability assays . Selecting it over less lipophilic analogs provides a more physiologically relevant LogP range for hepatic clearance predictions in early-stage drug discovery .

Synthetic Intermediate for Complex Acetylphenyl-Containing Ligands

The para-acetyl group permits further condensation reactions (e.g., Claisen-Schmidt) to build more complex chalcone or heterocyclic libraries . Compared to 4-bromo or 4-nitro phenyl analogs, the acetyl group avoids heavy-metal catalyst requirements for cross-coupling, reducing procurement costs and synthetic step count for combinatorial chemistry workflows .

Application
Selection Property
Validation Focus
Covalent fragment and linker design
Dual electrophilic warhead (enone + ester)
Cysteine engagement and hydrolytic linker attachment
Metabolic stability and permeability profiling
Lipophilicity (reported LogP ~2.68)
Hepatic clearance prediction and cell-based permeability
Complex acetylphenyl-containing ligand synthesis
para-Acetyl condensation handle
Chalcone or heterocyclic library building without heavy-metal coupling
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